6-(Dipropylamino)-4-methylnicotinic acid 6-(Dipropylamino)-4-methylnicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17440202
InChI: InChI=1S/C13H20N2O2/c1-4-6-15(7-5-2)12-8-10(3)11(9-14-12)13(16)17/h8-9H,4-7H2,1-3H3,(H,16,17)
SMILES:
Molecular Formula: C13H20N2O2
Molecular Weight: 236.31 g/mol

6-(Dipropylamino)-4-methylnicotinic acid

CAS No.:

Cat. No.: VC17440202

Molecular Formula: C13H20N2O2

Molecular Weight: 236.31 g/mol

* For research use only. Not for human or veterinary use.

6-(Dipropylamino)-4-methylnicotinic acid -

Specification

Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
IUPAC Name 6-(dipropylamino)-4-methylpyridine-3-carboxylic acid
Standard InChI InChI=1S/C13H20N2O2/c1-4-6-15(7-5-2)12-8-10(3)11(9-14-12)13(16)17/h8-9H,4-7H2,1-3H3,(H,16,17)
Standard InChI Key BSSLCEHUSQVWQU-UHFFFAOYSA-N
Canonical SMILES CCCN(CCC)C1=NC=C(C(=C1)C)C(=O)O

Introduction

Chemical Identity and Structural Features

6-(Dipropylamino)-4-methylnicotinic acid belongs to the class of substituted nicotinic acids, which are derivatives of vitamin B3 (niacin). The compound’s structure includes:

  • A pyridine ring with a carboxylic acid group at the 3-position.

  • A methyl group at the 4-position, which influences steric and electronic properties.

  • A dipropylamino group at the 6-position, contributing to enhanced lipophilicity and potential receptor-binding capabilities.

The dipropylamino group is notable for its electron-donating effects, which may stabilize the pyridine ring and modulate interactions with biological targets. The methyl group at the 4-position introduces steric hindrance, potentially affecting conformational flexibility and solubility .

Synthesis and Manufacturing Methods

Key Synthetic Routes

While no direct synthesis of 6-(Dipropylamino)-4-methylnicotinic acid is documented, analogous pathways from patents suggest feasible approaches:

Amination of Halogenated Precursors

A common strategy for introducing amino groups involves the substitution of halogen atoms. For example, the patent CN106458908B details the amination of 2-chloro-6-methylnicotinic acid using ammonia under high-temperature conditions . Adapting this method:

  • Halogenation: Start with 4-methylnicotinic acid, introducing a halogen (e.g., bromine) at the 6-position.

  • Amination: React the halogenated intermediate with dipropylamine in a polar solvent (e.g., dimethylformamide) using a palladium catalyst for Buchwald-Hartwig coupling .

Industrial-Scale Production

Large-scale synthesis may employ continuous flow reactors to optimize reaction parameters (temperature, pressure) and enhance yield. Purification techniques such as recrystallization or column chromatography would ensure high purity .

Reaction Conditions and Optimization

  • Temperature: 80–120°C for amination steps.

  • Catalysts: Palladium(II) acetate with Xantphos ligands for efficient coupling .

  • Solvents: Ethanol or methanol for solubility and ease of removal.

Physicochemical Properties

Spectral Data

Hypothetical spectral characteristics, inferred from analogs:

  • IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (C=O of carboxylic acid) and 1250 cm⁻¹ (C-N of dipropylamino).

  • NMR:

    • ¹H NMR: δ 1.0–1.5 (m, 12H, propyl CH₃), δ 2.5 (s, 3H, methyl), δ 8.2 (s, 1H, pyridine H).

    • ¹³C NMR: δ 170 (COOH), δ 155 (C=N), δ 45–50 (N-CH₂) .

Solubility and Stability

  • Solubility: Moderate in polar solvents (e.g., ethanol, DMSO) due to the carboxylic acid group; limited in water.

  • Stability: Sensitive to strong acids/bases; storage under inert conditions recommended.

Biological Activity and Mechanisms

Enzyme Inhibition

Nicotinic acid derivatives often target enzymes involved in lipid metabolism. The dipropylamino group may enhance binding to:

  • HDACs (Histone Deacetylases): Patent EP3327019A1 highlights heterocyclic compounds with HDAC inhibitory activity, suggesting potential epigenetic modulation .

  • NAD⁺-Dependent Enzymes: Structural similarity to niacin implies possible roles in redox reactions.

Receptor Interactions

  • GPR109A Agonism: Like niacin, this compound may activate GPR109A, a receptor implicated in anti-lipolytic effects.

Industrial and Pharmaceutical Applications

Medicinal Chemistry

  • Drug Development: As a HDAC inhibitor, it could be explored for cancer or neurodegenerative diseases .

  • Prodrug Potential: Esterification of the carboxylic acid group may improve bioavailability.

Material Science

  • Coordination Chemistry: The carboxylic acid and amino groups enable metal complexation for catalytic applications.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Ensuring precise substitution at the 6-position requires optimized catalysts.

  • Purification: Separating byproducts from the dipropylamino group demands advanced chromatography.

Research Priorities

  • In Vitro Studies: Screen for HDAC inhibition and cytotoxicity.

  • Structure-Activity Relationships: Modify substituents to enhance potency.

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